PCSK9 ligand 1 -

PCSK9 ligand 1

Catalog Number: EVT-10951149
CAS Number:
Molecular Formula: C53H69FN8O13S
Molecular Weight: 1077.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Proprotein convertase subtilisin/kexin type 9 ligand 1, commonly referred to as PCSK9 ligand 1, is a significant protein involved in cholesterol metabolism. It plays a crucial role in regulating low-density lipoprotein receptor levels in the liver, thereby influencing plasma levels of low-density lipoprotein cholesterol. The discovery of PCSK9 has opened avenues for therapeutic interventions targeting cholesterol-related diseases, particularly cardiovascular diseases.

Source and Classification

PCSK9 is primarily synthesized in the liver, with smaller amounts produced in other tissues. It belongs to the proprotein convertase family, which includes enzymes that process precursor proteins into their active forms. Specifically, PCSK9 is classified as a serine protease and is characterized by its ability to bind to low-density lipoprotein receptors, leading to their degradation .

Synthesis Analysis

Methods and Technical Details

The synthesis of PCSK9 involves several steps:

  1. Transcription and Translation: The gene encoding PCSK9 is transcribed into messenger RNA in the nucleus, which is then translated into a precursor protein in the endoplasmic reticulum.
  2. Autocatalytic Cleavage: The precursor undergoes autocatalytic cleavage at the FAQ152/SIPK site within the endoplasmic reticulum, resulting in a mature form of PCSK9 that retains its prodomain associated with the catalytic domain .
  3. Secretion: The mature PCSK9 is secreted into circulation where it interacts with low-density lipoprotein receptors.

The synthesis process is tightly regulated by various factors including genetic mutations and transcription factors like HNF1α, which can either enhance or inhibit PCSK9 expression .

Molecular Structure Analysis

Structure and Data

PCSK9 consists of three main domains:

  1. Prodomain: Amino acids 31–152, which plays a role in regulating the activity of the catalytic domain.
  2. Catalytic Domain: Amino acids 153–421, containing the active site with a classical serine protease catalytic triad (Asp186, His226, Ser386).
  3. C-terminal Domain: Amino acids 426–692, rich in cysteine and histidine residues, which facilitates interactions with low-density lipoprotein receptors .

The structural integrity of these domains is essential for its function in cholesterol metabolism.

Chemical Reactions Analysis

Reactions and Technical Details

PCSK9 primarily participates in reactions that lead to the degradation of low-density lipoprotein receptors. The mechanism involves:

  • Binding: PCSK9 binds to the epidermal growth factor precursor homology domain A of low-density lipoprotein receptors on hepatocyte surfaces.
  • Endocytosis: This complex is internalized via clathrin-mediated endocytosis.
  • Degradation: In acidic endosomal conditions, PCSK9 remains bound to the receptor, preventing its recycling back to the cell surface and directing it towards lysosomal degradation .

This process does not require proteolytic activity from PCSK9 itself but relies on its ability to bind and mask receptor recycling signals.

Mechanism of Action

Process and Data

The mechanism of action of PCSK9 involves several steps:

  1. Receptor Binding: PCSK9 binds to low-density lipoprotein receptors on hepatocytes.
  2. Internalization: The bound receptor-PCSK9 complex is internalized into cells.
  3. Lysosomal Targeting: Once inside the cell, PCSK9 directs the receptor towards lysosomes for degradation rather than recycling back to the cell surface.
  4. Impact on Cholesterol Levels: This mechanism results in decreased availability of low-density lipoprotein receptors on hepatocyte surfaces, leading to increased levels of circulating low-density lipoprotein cholesterol .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PCSK9 is a glycoprotein with a molecular weight of approximately 63 kDa. Its solubility is influenced by pH and ionic conditions due to its charged C-terminal domain. Key properties include:

  • Isoelectric Point: The isoelectric point varies depending on glycosylation patterns.
  • Stability: The protein exhibits stability under physiological conditions but can be affected by extreme pH or temperature changes .

These properties are crucial for understanding its behavior in biological systems.

Applications

Scientific Uses

PCSK9 has significant implications in cardiovascular research and therapy:

  • Cholesterol Regulation: Understanding PCSK9's role has led to novel therapies aimed at lowering low-density lipoprotein cholesterol levels through monoclonal antibodies that inhibit its function.
  • Genetic Studies: Research into genetic variations affecting PCSK9 expression has provided insights into individual susceptibility to cardiovascular diseases.
  • Therapeutic Targets: Small interfering RNA therapies targeting PCSK9 synthesis are being explored as potential treatments for hypercholesterolemia .
Molecular Mechanisms of PCSK9-LDL Receptor Interaction

Biochemical Pathways Governing Proprotein Convertase Subtilisin/Kexin Type 9-Mediated Low-Density Lipoprotein Receptor Degradation

Proprotein convertase subtilisin/kexin type 9 regulates cholesterol homeostasis by directing low-density lipoprotein receptors toward lysosomal degradation. Following autocatalytic cleavage in the endoplasmic reticulum at the FAQ152/SIP site, proprotein convertase subtilisisn/kexin type 9 forms a stable complex with its prodomain and is secreted into circulation [1] [7]. The catalytic domain of proprotein convertase subtilisin/kexin type 9 (amino acids 153–425) binds with high affinity to the epidermal growth factor-like repeat domain A of low-density lipoprotein receptors on the hepatocyte surface. This interaction occurs through specific residues (amino acids 153–156 and 367–381), with the D374Y gain-of-function mutation increasing binding affinity by approximately 25-fold [1] [12].

Following binding, the proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor complex undergoes internalization via clathrin-mediated or caveolae-dependent endocytosis [1]. Within acidic endosomal compartments, proprotein convertase subtilisin/kexin type 9 prevents low-density lipoprotein receptor recycling by inducing conformational changes that interfere with receptor release. This results in lysosomal trafficking and degradation of low-density lipoprotein receptors instead of their return to the cell surface [3] [7]. Biochemical studies demonstrate that proprotein convertase subtilisin/kexin type 9-mediated degradation does not require proteolytic activity, as catalytically inactive mutants retain degradation capability when bound to low-density lipoprotein receptors [1] [7].

Table 1: Key Molecular Events in Proprotein Convertase Subtilisin/Kexin Type 9-Mediated Low-Density Lipoprotein Receptor Degradation

Molecular EventLocationKey ComponentsFunctional Consequence
Autocatalytic CleavageEndoplasmic ReticulumSer386-His226-Asp186 catalytic triadProdomain sequestration of catalytic site
Receptor BindingHepatocyte SurfaceEpidermal growth factor-like repeat domain A (low-density lipoprotein receptor); Catalytic domain (proprotein convertase subtilisin/kexin type 9)Complex internalization
Endosomal AcidificationEarly EndosomeV-ATPase proton pumpConformational change strengthening proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor interaction
Lysosomal TraffickingLate Endosome/Multivesicular BodyEndosomal Sorting Complex Required for Transport machineryReceptor ubiquitination and degradation

pH-Dependent Binding Dynamics in Endosomal Compartments

The endosomal environment critically regulates proprotein convertase subtilisin/kexin type 9-low-density lipoprotein receptor interactions through pH-sensitive structural modifications. At neutral pH (7.4), the prodomain's acidic stretch (amino acids 31–53) partially masks the low-density lipoprotein receptor binding interface in the catalytic domain [3]. As endosomal pH decreases to approximately 5.5–6.0, protonation of histidine residues within the cysteine-histidine-rich domain (particularly the M2 module containing 9 of 14 histidine residues) induces conformational reorganization. This exposes the receptor-binding site and enhances binding affinity by approximately 2.5-fold compared to neutral pH [3] [6].

Biophysical analyses demonstrate that acidification below pH 5.5 triggers additional structural changes, including cleavage at Arg248↓ by endosomal proteases, generating a truncated proprotein convertase subtilisin/kexin type 9-ΔN248 form with altered activity [3]. The cysteine-histidine-rich domain's histidine-rich regions function as molecular pH sensors, with mutagenesis studies confirming that histidine-to-alanine substitutions impair pH-dependent low-density lipoprotein receptor binding [6]. This pH-sensitive mechanism ensures spatial and temporal regulation of proprotein convertase subtilisin/kexin type 9 activity specifically within endosomal compartments, preventing premature receptor dissociation during internalization [3] [6].

Table 2: pH-Dependent Modulation of Proprotein Convertase Subtilisin/Kexin Type 9 Structure and Function

pH RangeProprotein Convertase Subtilisin/Kexin Type 9 ConformationBinding Affinity for Low-Density Lipoprotein ReceptorProteolytic Processing
pH 7.4 (Extracellular)Prodomain acidic stretch masks catalytic domainLow (KD ~300 nM)Minimal; intact full-length form
pH 6.5–5.5 (Early Endosome)Histidine protonation in cysteine-histidine-rich domain exposes binding siteIncreased 2.5-fold (KD ~120 nM)Cleavage at Arg218 by furin/PC5/6A
pH <5.5 (Late Endosome)Prodomain dissociation; catalytic domain structural rearrangementDecreased due to irreversible changesCleavage at Arg248 generating proprotein convertase subtilisin/kexin type 9-ΔN248

Role of Autocrine Versus Paracrine Proprotein Convertase Subtilisin/Kexin Type 9 Signaling in Receptor Trafficking

Proprotein convertase subtilisin/kexin type 9 functions through both paracrine and autocrine signaling modalities to regulate low-density lipoprotein receptor trafficking. Hepatically derived circulating proprotein convertase subtilisin/kexin type 9 (50–600 ng/mL in human plasma) represents the primary paracrine mechanism, targeting low-density lipoprotein receptors on hepatocytes and extrahepatic tissues [7] [9]. Parabiosis experiments demonstrate that circulating proprotein convertase subtilisin/kexin type 9 can reduce hepatic low-density lipoprotein receptor levels in recipient animals, confirming systemic effects [7]. Heparan sulfate proteoglycans facilitate paracrine signaling by concentrating secreted proprotein convertase subtilisin/kexin type 9 on hepatocyte surfaces, enhancing low-density lipoprotein receptor binding efficiency [1].

Autocrine signaling occurs when locally secreted proprotein convertase subtilisin/kexin type 9 acts on receptors of the same cell. Cardiomyocytes constitutively express and secrete proprotein convertase subtilisin/kexin type 9, which impairs contractile function in an autocrine manner. Inhibition with pep 2–8 or alirocumab antibody preserves cardiomyocyte shortening by blocking extracellular autocrine signaling [9]. Similarly, bronchial epithelial cells secrete proprotein convertase subtilisin/kexin type 9 that induces autocrine production of proinflammatory cytokines (interleukin-8, tumor necrosis factor-α, matrix metallopeptidase 9) through mitogen-activated protein kinase p38 activation [10]. The surfeit locus protein 4 cargo receptor mediates proprotein convertase subtilisin/kexin type 9 secretion in autocrine systems, with silencing of surfeit locus protein 4 reducing oxidized low-density lipoprotein-induced proprotein convertase subtilisin/kexin type 9 release from cardiomyocytes [9].

Intracellular Versus Extracellular Pathways for Low-Density Lipoprotein Receptor Regulation

The intracellular pathway involves endoplasmic reticulum-synthesized proprotein convertase subtilisin/kexin type 9 interacting with low-density lipoprotein receptors during secretory trafficking. This occurs when proprotein convertase subtilisin/kexin type 9 and low-density lipoprotein receptors colocalize in the endoplasmic reticulum-Golgi intermediate compartment or trans-Golgi network before reaching the plasma membrane [1] [7]. Intracellular degradation requires the autosomal recessive hypercholesterolemia adaptor protein, which facilitates vesicular trafficking of the complex to lysosomes without surface exposure [5] [7]. This pathway predominates when proprotein convertase subtilisin/kexin type 9 is overexpressed experimentally, but its physiological significance remains debated since monoclonal antibodies targeting extracellular proprotein convertase subtilisin/kexin type 9 achieve near-maximal low-density lipoprotein receptor elevation comparable to messenger ribonucleic acid silencing approaches [1].

The extracellular pathway involves secreted proprotein convertase subtilisin/kexin type 9 binding cell surface low-density lipoprotein receptors. This represents the primary physiological mechanism, evidenced by several findings: 1) Circulating proprotein convertase subtilisin/kexin type 9 concentrations (50–600 ng/mL) align with concentrations required for low-density lipoprotein receptor degradation in vitro (approximately 500 ng/mL); 2) Monoclonal antibodies (evolocumab, alirocumab) that block extracellular binding reduce low-density lipoprotein cholesterol similarly to messenger ribonucleic acid silencing (inclisiran) that inhibits intracellular synthesis; and 3) Parabiosis experiments confirm transmissible low-density lipoprotein receptor degradation by circulating proprotein convertase subtilisin/kexin type 9 [1] [7] [8]. Notably, intracellular proprotein convertase subtilisin/kexin type 9 exhibits functions beyond low-density lipoprotein receptor regulation, including induction of lipid peroxidation and enhanced apoptosis during cellular stress through mechanisms independent of receptor degradation [10].

Properties

Product Name

PCSK9 ligand 1

IUPAC Name

4-[4-[[(1R)-6-[2-[2-[[(2S)-5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]ethoxy]ethoxy]-1-methyl-1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-3,4-dihydro-2H-isoquinolin-7-yl]oxy]-2-fluorophenyl]benzoic acid

Molecular Formula

C53H69FN8O13S

Molecular Weight

1077.2 g/mol

InChI

InChI=1S/C53H69FN8O13S/c1-50(2,3)73-47(67)59-39(12-11-20-56-45(61-48(68)74-51(4,5)6)62-49(69)75-52(7,8)9)43(64)55-22-24-70-25-26-71-40-28-34-19-21-58-53(10,31-42(63)60-46-57-23-27-76-46)37(34)30-41(40)72-35-17-18-36(38(54)29-35)32-13-15-33(16-14-32)44(65)66/h13-18,23,27-30,39,58H,11-12,19-22,24-26,31H2,1-10H3,(H,55,64)(H,59,67)(H,65,66)(H,57,60,63)(H2,56,61,62,68,69)/t39-,53+/m0/s1

InChI Key

BOAJXEFAPWTSFX-FXASYPJLSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)C(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Isomeric SMILES

C[C@]1(C2=CC(=C(C=C2CCN1)OCCOCCNC(=O)[C@H](CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)OC3=CC(=C(C=C3)C4=CC=C(C=C4)C(=O)O)F)CC(=O)NC5=NC=CS5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.